molecular formula C19H20F2N2O3 B5631234 2-[({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}oxy)methyl]pyridine

2-[({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}oxy)methyl]pyridine

Cat. No. B5631234
M. Wt: 362.4 g/mol
InChI Key: JGALVHWNTRJPHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves one-pot oxidative decarboxylation and beta-iodination of amino acids, introducing different substituents at specific positions with high selectivity and efficiency. This method provides a foundation for synthesizing compounds with complex structures, including 2-[({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}oxy)methyl]pyridine, by manipulating the ring size of the starting amino acid and the nature of the protecting group on the nitrogen (Boto, Hernández, de Leon, & Suárez, 2001).

Molecular Structure Analysis

Studies on similar molecules have shown that hydroxy derivatives of hydropyridine exhibit considerable conformational flexibility, allowing for an extensive network of intramolecular and intermolecular hydrogen bonds. This flexibility significantly influences the conformation and packing of molecules in crystals, suggesting that 2-[({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}oxy)methyl]pyridine could exhibit similar properties (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Copper-catalyzed reactions have been used to introduce methoxycarbonyl methyl groups at specific positions of pyridine, serving as a valuable strategy for creating polyfunctionalized piperidine derivatives. This approach may be applicable to the synthesis and functional modification of 2-[({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}oxy)methyl]pyridine, enabling the development of derivatives with unconventional substitution patterns (Crotti, Berti, & Pineschi, 2011).

Safety and Hazards

As with any chemical compound, handling “2-[({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}oxy)methyl]pyridine” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or agriculture. It could also involve studying its physical and chemical properties in more detail, or developing more efficient methods for its synthesis .

properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3/c20-14-6-7-18(17(21)10-14)26-13-19(24)23-9-3-5-16(11-23)25-12-15-4-1-2-8-22-15/h1-2,4,6-8,10,16H,3,5,9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGALVHWNTRJPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)F)F)OCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[({1-[(2,4-Difluorophenoxy)acetyl]-3-piperidinyl}oxy)methyl]pyridine

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